molecular formula C15H21NO2 B8504001 4-(Benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one

4-(Benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one

Cat. No. B8504001
M. Wt: 247.33 g/mol
InChI Key: RMYFYYDMDFLNHX-UHFFFAOYSA-N
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Patent
US09187435B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-benzyloxybutyric acid (246 mg, 1.27 mmol), pyrrolidine (0.13 mL, 1.52 mmol), EDC.HCl (493 mg, 2.53 mmol), HOBt (262 mg, 1.90 mL) and DIPEA (0.65 mL, 3.80 mmol) in CH2Cl2 (10 mL) was heated at rt until completion of the reaction. Water was added, the layers separated and the aq. layer extracted with CH2Cl2 (2×). The combined org. extracts were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA, 1:0→0:1) to give 4-(benzyloxy)-1-(pyrrolidin-1-yl)butan-1-one as a colorless oil. LC-MS-conditions 08: tR=0.77 min; [M+H]+=247.95.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
493 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([O:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>C(Cl)Cl.O>[CH2:3]([O:10][CH2:11][CH2:12][CH2:13][C:14]([N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)=[O:16])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
246 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC(=O)O
Name
Quantity
0.13 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
493 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1.9 mL
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.65 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FC (hept-EA, 1:0→0:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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